molecular formula C16H23NOS B2598418 N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049575-04-3

N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2598418
CAS RN: 1049575-04-3
M. Wt: 277.43
InChI Key: CHQUNWGBKDTILD-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid compound. It is a member of the cyclohexylphenol class of cannabinoids and was first synthesized in the 1970s. CT-3 has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives have shown promising fungicidal activity. Researchers have designed and synthesized these compounds by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Specifically:

Biologically Active Compounds

Thiophene-based analogs, including N-(thiophen-2-yl) nicotinamide, have fascinated scientists due to their potential as biologically active compounds. These molecules play a vital role in medicinal chemistry, offering diverse biological effects .

Anti-Inflammatory Properties

While specific studies on N-(thiophen-2-yl) nicotinamide’s anti-inflammatory effects are scarce, its thiophene nucleus suggests potential anti-inflammatory activity. Further research is needed to explore this aspect .

Serotonin Antagonists

Although not directly studied for this purpose, the maleate salt of a related compound (1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one) acts as a serotonin antagonist. Such properties could be relevant for neurological research .

properties

IUPAC Name

N-cyclohexyl-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c18-15(17-13-7-2-1-3-8-13)16(10-4-5-11-16)14-9-6-12-19-14/h6,9,12-13H,1-5,7-8,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQUNWGBKDTILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide

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